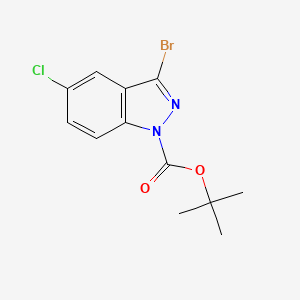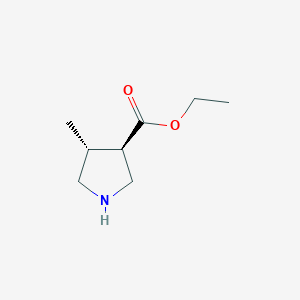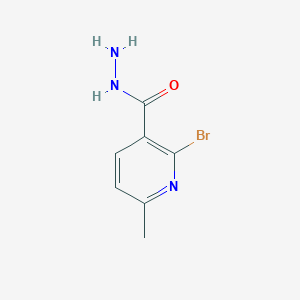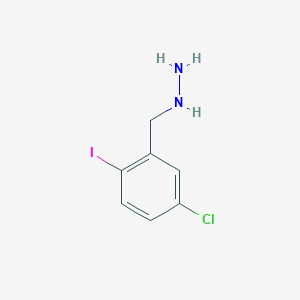![molecular formula C10H9Cl2N3O3S2 B12970391 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a chloro group, a morpholine ring, and a sulfonyl chloride group attached to a thienopyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the thienopyrimidine core, followed by the introduction of the chloro and morpholine groups. The final step involves the sulfonylation reaction to introduce the sulfonyl chloride group.
Preparation of Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.
Introduction of Chloro and Morpholine Groups: The chloro group is typically introduced via chlorination reactions, while the morpholine ring is added through nucleophilic substitution reactions.
Sulfonylation Reaction: The final step involves the reaction of the intermediate compound with a sulfonyl chloride reagent under anhydrous conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under reflux conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the sulfonyl chloride group.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Compounds with altered oxidation states and functional groups.
Hydrolysis Products: Sulfonic acids and related compounds.
科学的研究の応用
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride can be compared with other thienopyrimidine derivatives:
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde: Similar core structure but with a carbaldehyde group instead of a sulfonyl chloride group.
4-Morpholinothieno[3,2-d]pyrimidine Derivatives: Various derivatives with different substituents on the thienopyrimidine core.
Uniqueness
The presence of the sulfonyl chloride group in this compound makes it unique compared to other similar compounds
特性
分子式 |
C10H9Cl2N3O3S2 |
|---|---|
分子量 |
354.2 g/mol |
IUPAC名 |
2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C10H9Cl2N3O3S2/c11-10-13-6-5-7(20(12,16)17)19-8(6)9(14-10)15-1-3-18-4-2-15/h5H,1-4H2 |
InChIキー |
VRHMTWRPVKXYFN-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)S(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















